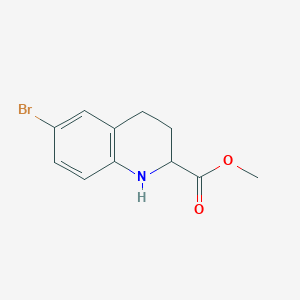

![molecular formula C9H7BrO2 B1273706 5-溴-2,3-二氢苯并[b]呋喃-7-甲醛 CAS No. 281678-73-7](/img/structure/B1273706.png)

5-溴-2,3-二氢苯并[b]呋喃-7-甲醛

描述

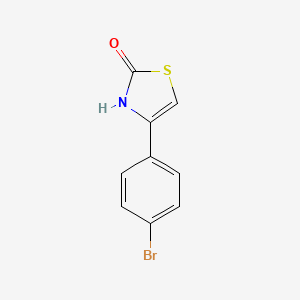

The compound 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a brominated furan derivative, which is a class of organic compounds characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen. The presence of the bromine atom and aldehyde group in the compound suggests potential reactivity and applications in organic synthesis.

Synthesis Analysis

The synthesis of brominated furan compounds can be achieved through various methods. One approach involves starting from commercially available anhydrides such as maleic anhydride and phthalic anhydride. For instance, the synthesis of (E)- and (Z)-5-(bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones has been reported, which includes a key step of debrominative decarboxylation or bromodecarboxylation reaction . Although the exact synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.

Molecular Structure Analysis

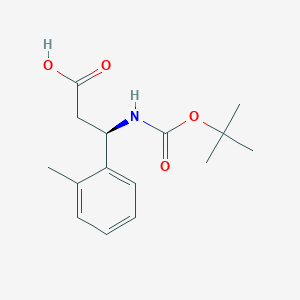

The molecular structure of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde would include a dihydrobenzofuran backbone with a bromine atom at the 5-position and an aldehyde functional group at the 7-position. The dihydrobenzofuran moiety is a saturated version of the benzofuran system, which may influence the compound's electronic and steric properties. The presence of the aldehyde group suggests potential for further chemical transformations, such as nucleophilic addition reactions.

Chemical Reactions Analysis

Brominated furan compounds are known to participate in various chemical reactions. For example, the reaction of bromobenzo[b]furans with sodium hydrogen selenide yields isomeric hydroseleno aldehydes, which can further oxidize to diselenides or react with methyl iodide to form methylseleno derivatives . These reactions demonstrate the reactivity of the bromine and aldehyde functional groups in such compounds, which could be extrapolated to the chemical behavior of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde are not provided in the papers, we can infer some general characteristics based on the structure. The bromine atom would likely increase the molecular weight and density compared to non-brominated analogs. The aldehyde group could contribute to the compound's solubility in polar solvents and its potential to form hydrogen bonds. The saturated dihydrobenzofuran ring might reduce the compound's overall reactivity compared to its unsaturated counterpart.

科学研究应用

互变异构和化学传感器应用

- 苯环-醌型互变异构:该化合物表现出互变异构,这是一种化学现象,其中一个化学式可以以两种或更多种结构形式存在,称为互变异构体。例如,在含有羟基苯并[b]呋喃甲醛的二苯并(苯并)-18-冠-6 的 N-芳基亚胺中,苯环和醌型形式之间存在互变异构平衡。这种互变异构对于理解该化合物的反应性和性质至关重要 (Dubonosov 等,2009)。

- 化学传感器系统:该化合物因其在化学传感器系统中的潜力而受到研究。在某些金属阳离子存在下,互变异构平衡发生变化,导致吸收和荧光光谱发生变化,这是设计化学传感器的一个关键属性 (Dubonosov 等,2008)。

光催化和生物质衍生化学品

- 无配体光催化:呋喃-2-甲醛,包括 5-溴-2,3-二氢苯并[b]呋喃-7-甲醛在内的一类物质,被用作生物活性化合物(如喹唑啉-4(3H)-酮)合成中的 C1 构建模块。这种合成以其绿色化学方法而著称,利用生物质衍生的化学品,不需要保护官能团 (Yu 等,2018)。

合成和反应性

- 合成和结构性质:对 5-溴-2,3-二氢苯并[b]呋喃-7-甲醛及其类似物的合成、结构和反应性的研究有助于理解其在各种化学过程中的应用。研究重点是异构甲醛的合成及其光谱分配,这对于它们在进一步的化学合成和应用中至关重要 (Yempala & Cassels,2017)。

属性

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCBHNHULMHKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383428 | |

| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

CAS RN |

281678-73-7 | |

| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)